molecular formula C40H71NO9S B222271 2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid CAS No. 185138-92-5

2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid

Cat. No. B222271
CAS RN: 185138-92-5
M. Wt: 742.1 g/mol
InChI Key: AZFATTXUNCCDPX-VNXOMAOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid is a complex chemical compound that has gained significant attention in scientific research. This compound is commonly known as AES and is used in various biochemical and physiological studies. The purpose of

Mechanism of Action

The mechanism of action of AES involves the disruption of lipid-lipid and lipid-protein interactions in the membrane. AES has a hydrophobic tail that interacts with the hydrophobic regions of the membrane, while the hydrophilic head interacts with the aqueous environment. This interaction disrupts the lipid bilayer, allowing for the solubilization of membrane proteins.
Biochemical and Physiological Effects
AES has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. The compound does not affect the stability or activity of membrane proteins and has been shown to maintain the native conformation of the protein. Additionally, AES has minimal effects on the lipid composition of the membrane, making it an ideal detergent for membrane protein studies.

Advantages and Limitations for Lab Experiments

The advantages of using AES in lab experiments include its effectiveness in solubilizing membrane proteins, its ability to maintain the native conformation of the protein, and its minimal effects on the biochemical and physiological properties of the protein. However, AES has some limitations, including its cost and the potential for impurities to affect the accuracy of the results.

Future Directions

There are several future directions for the use of AES in scientific research. One direction is the development of new AES analogs that have improved solubilization properties and reduced impurities. Another direction is the study of lipid-protein interactions using AES as a tool. Additionally, AES can be used in the study of membrane protein structure and function, including the identification of lipid binding sites and the determination of protein-lipid interactions.
Conclusion
In conclusion, AES is a complex chemical compound that has gained significant attention in scientific research. The compound is widely used in the solubilization and purification of membrane proteins, and its mechanism of action involves the disruption of lipid-lipid and lipid-protein interactions in the membrane. AES has minimal effects on the biochemical and physiological properties of membrane proteins, making it an ideal detergent for membrane protein studies. However, AES has some limitations, including its cost and the potential for impurities to affect the accuracy of the results. There are several future directions for the use of AES in scientific research, including the development of new AES analogs and the study of lipid-protein interactions.

Synthesis Methods

The synthesis method of AES involves the reaction of 2-aminoethanesulfonic acid with 3-hydroxy-3-methylglutaric anhydride. The reaction results in the formation of AES, which is then purified through a series of chromatographic techniques. The purity of AES is critical in scientific research as impurities can affect the accuracy of the results.

Scientific Research Applications

AES is widely used in scientific research as a detergent for membrane protein solubilization. The compound has been shown to be effective in solubilizing various membrane proteins, including G protein-coupled receptors, ion channels, and transporters. AES has also been used in the purification of membrane proteins and the study of lipid-protein interactions.

properties

CAS RN

185138-92-5

Product Name

2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid

Molecular Formula

C40H71NO9S

Molecular Weight

742.1 g/mol

IUPAC Name

2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C40H71NO9S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-39(44)49-35(2)33-37(50-36(3)42)28-27-30-40(4,45)34-38(43)41-31-32-51(46,47)48/h21-22,35,37,45H,5-20,23-24,27-34H2,1-4H3,(H,41,43)(H,46,47,48)/b22-21+/t35-,37+,40-/m0/s1

InChI Key

AZFATTXUNCCDPX-VNXOMAOHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C/CCC#CCC(=O)O[C@@H](C)C[C@@H](CCC[C@@](C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C

SMILES

CCCCCCCCCCCCCCCCCC=CCCC#CCC(=O)OC(C)CC(CCCC(C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCC#CCC(=O)OC(C)CC(CCCC(C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C

synonyms

Taurospongin A

Origin of Product

United States

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